molecular formula C11H11ClN2 B8559709 2-Chloro-6-(2,5-dimethyl-pyrrol-1-yl)-pyridine

2-Chloro-6-(2,5-dimethyl-pyrrol-1-yl)-pyridine

Cat. No. B8559709
M. Wt: 206.67 g/mol
InChI Key: WBJFBIFSWDERNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338605B2

Procedure details

The product from Example 12a (20 g, 156 mmol) was treated with hexane-2,5-dione (18.3 mL, 156 mmol) for 2 h following the procedure from Example 2a giving the title compound (17.7 g 55%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10](=O)[CH2:11][CH2:12][C:13](=O)[CH3:14]>>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([N:8]2[C:13]([CH3:14])=[CH:12][CH:11]=[C:10]2[CH3:9])[N:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)N
Name
Quantity
18.3 mL
Type
reactant
Smiles
CC(CCC(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1)N1C(=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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